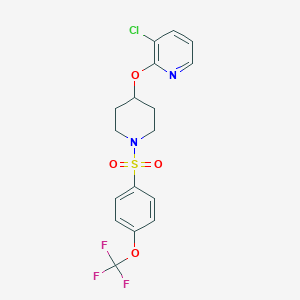![molecular formula C25H29N5O3S B2709090 7-cyclohexyl-5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione CAS No. 872621-28-8](/img/structure/B2709090.png)
7-cyclohexyl-5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a derivative of dihydroquinolinone and pyrimidodipyrimidine. Dihydroquinolinones are a class of compounds that have been studied for their potential therapeutic properties, particularly antiviral and anti-inflammatory activities . Pyrimidodipyrimidines are a class of compounds that are part of many bioactive molecules and drugs.
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the 3,4-dihydroquinolin-1(2H)-one and pyrimidodipyrimidine moieties. The 3,4-dihydroquinolin-1(2H)-one can be synthesized using N-(1’-alkoxy)cyclopropyl-2-haloanilines as a starting reagent . The synthesis of pyrimidodipyrimidines is beyond my current knowledge and would likely require specialized techniques.Aplicaciones Científicas De Investigación
Synthetic Methods and Chemical Derivatives
The literature reveals several methods for synthesizing complex pyrimidine derivatives, including reactions of dimethylaminomethylene diones with dinucleophiles to yield 5-acylpyrimidines and dihydroquinazolinones, indicating a broad area of synthetic chemistry research focusing on heterocyclic compounds (Mosti, Menozzi, & Schenone, 1983). Another study demonstrates the ultrasonic-assisted synthesis of thiazoloquinazoline and thiazolopyrimidine derivatives, highlighting the role of innovative techniques in enhancing reaction efficiency (Darehkordi, Reentan, & Ramezani, 2013). These methods could potentially be applied or adapted for the synthesis of the specific compound , reflecting the versatility of synthetic strategies in producing complex heterocyclic molecules.
Applications in Scientific Research
Although direct applications of the specific compound were not identified in the available literature, research on similar molecules suggests potential uses in various scientific fields. For instance, fused quinoline derivatives have been synthesized with demonstrated antiproliferative activities and tyrosine kinase inhibitions, indicating potential applications in cancer research and treatment (Mohareb, Ibrahim, Elmetwally, & Gamaan, 2022). Similarly, the study of pyrimidine-annulated heterocycles for radical cyclization processes points to their relevance in synthetic organic chemistry, offering pathways to novel compounds with possible therapeutic uses (Majumdar & Mukhopadhyay, 2003).
Propiedades
IUPAC Name |
7-cyclohexyl-5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N5O3S/c1-28-22-20(24(32)29(2)25(28)33)23(27-21(26-22)17-10-4-3-5-11-17)34-15-19(31)30-14-8-12-16-9-6-7-13-18(16)30/h6-7,9,13,17H,3-5,8,10-12,14-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGMVBRZVKDLLDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=NC(=N2)C3CCCCC3)SCC(=O)N4CCCC5=CC=CC=C54)C(=O)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-(4-fluorobenzyl)-1-(4-hydroxyphenyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2709007.png)
![{[4-(DIMETHYLAMINO)PHENYL]CARBAMOYL}METHYL 5-METHYLTHIOPHENE-2-CARBOXYLATE](/img/structure/B2709008.png)
![N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-5-phenyl-1,2-oxazole-3-carboxamide;hydrochloride](/img/structure/B2709011.png)
![3-{2-[5-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-1-(thiophen-2-yl)urea](/img/structure/B2709012.png)
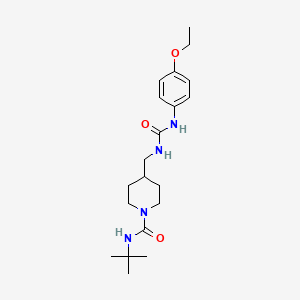
![1-(2,5-dichlorophenyl)-5-methyl-N-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B2709015.png)
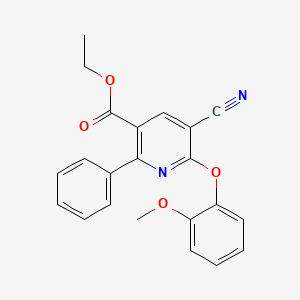
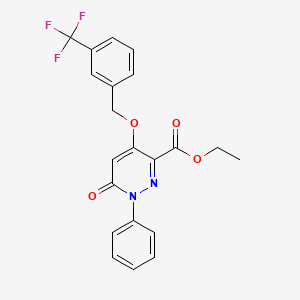
![(S)-a-[Fmoc-(methyl)amino]cyclohexaneacetic acid](/img/structure/B2709019.png)
![2-{[2-(Trifluoromethyl)phenyl]formamido}acetic acid](/img/structure/B2709021.png)

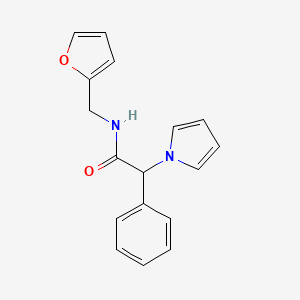
![2-[(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-6-(4-fluorophenyl)-2,3-dihydropyridazin-3-one](/img/structure/B2709026.png)
